molecular formula C12H7NO4 B6316429 7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid;  95% CAS No. 343595-31-3

7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%

Cat. No. B6316429
CAS RN: 343595-31-3
M. Wt: 229.19 g/mol
InChI Key: RFPKLZYBDZWDLD-UHFFFAOYSA-N
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Description

7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is a compound with the molecular formula C12H7NO4 . It has an average mass of 229.188 Da and a monoisotopic mass of 229.037506 Da . This compound has generated significant interest in scientific research due to its various biological properties and potential applications.


Synthesis Analysis

The synthesis of this compound involves classical Fischer and Sandmeyer methods . Various conditions for cyclization of the starting coumarin 6-isonitrosoacetamide and the methyl or ethyl pyruvate 6-coumarinylhydrazones have been studied .


Molecular Structure Analysis

The molecular structure of 7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid was determined using spectroscopic data analysis . The syn- and anti-form ratio of the latter and the structure of all of the synthesized compounds were determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were facilitated by the use of barium titanate nanoparticles as an efficient and reusable heterogeneous catalyst . The reactions were carried out under ultrasound-assisted conditions, which offer several advantages such as convenience, simplicity, mild reaction conditions, short reaction duration, and higher yields of product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 229–231 °C . The IR, 1H NMR, and 13C NMR spectroscopic data have also been reported .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid” can be used in the synthesis of these indole derivatives .

Treatment of Various Disorders

Indole derivatives, which can be synthesized using this compound, have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Pyrrolocoumarins

This compound can be used in the synthesis of novel heterocyclic systems like 7-oxo- and 1,2,7-trioxo-1,2-dihydropyrano . These systems can be synthesized using classical Fischer and Sandmeyer methods .

Spectroscopic Investigation

The compound can be used in spectroscopic investigations of 7-oxo- and 1,2,7-trioxo-1,2-dihydropyrano . The structure of all synthesized compounds can be determined using spectroscopic data analysis .

Synthesis of 2,9-dihydropyrano[2,3-b]-indoles

The compound can be used in the synthesis of 2,9-dihydropyrano[2,3-b]-indoles . This synthesis is based on the intramolecular oxa-6π-electrocyclization reaction .

Ultrasound Assisted Synthesis

The compound can be used in ultrasound-assisted synthesis of pyrano[2,3-b]pyran and 7-tosyl-4,7-dihydropyrano . This new catalytic method displays several notable features such as simplicity, short reaction time, easy work up, easy purification, increased yield, and green reaction conditions .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given its various biological properties, there is significant interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that the indole nucleus of similar compounds can chelate with two mg 2+ ions within the active site of certain enzymes . This suggests that 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid might interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse molecular and cellular effects.

properties

IUPAC Name

7-oxo-3H-pyrano[3,2-e]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPKLZYBDZWDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466548
Record name Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo-

CAS RN

343595-31-3
Record name Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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